molecular formula C12H19ClN2 B8354670 4-Cyclohexylphenylhydrazine hydrochloride

4-Cyclohexylphenylhydrazine hydrochloride

Cat. No. B8354670
M. Wt: 226.74 g/mol
InChI Key: JKGQPVLPRSBRMZ-UHFFFAOYSA-N
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Patent
US05861425

Procedure details

5-Cyclohexyltryptamine hydrochloride was prepared (1.29 g) as described for 5-methyl-7-bromotryptamine hydrochloride in Example 4, except using 4-cyclohexylphenylhydrazine hydrochloride as starting material. ##STR45##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].[CH3:2][C:3]1[CH:14]=[C:13]2[C:6]([NH:7][CH:8]=[C:9]2[CH2:10][CH2:11][NH2:12])=[C:5](Br)[CH:4]=1.Cl.[CH:17]1(C2C=CC(NN)=CC=2)[CH2:22][CH2:21]C[CH2:19][CH2:18]1>>[ClH:1].[CH:2]1([C:3]2[CH:14]=[C:13]3[C:6]([NH:7][CH:8]=[C:9]3[CH2:10][CH2:11][NH2:12])=[CH:5][CH:4]=2)[CH2:21][CH2:22][CH2:17][CH2:18][CH2:19]1 |f:0.1,2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CC1=CC(=C2NC=C(CCN)C2=C1)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C1(CCCCC1)C1=CC=C(C=C1)NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.C1(CCCCC1)C1=CC=C2NC=C(CCN)C2=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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